Physicochemical Profiling and Synthetic Utility of 7-Azaspiro[3.5]nonane-2-carboxylic Acid in Modern Drug Discovery
Physicochemical Profiling and Synthetic Utility of 7-Azaspiro[3.5]nonane-2-carboxylic Acid in Modern Drug Discovery
Executive Summary: Escaping "Flatland" in Drug Design
In contemporary medicinal chemistry, the strategic transition away from planar, "flat" aromatic rings toward three-dimensional, Fsp³-rich architectures is a proven method for improving clinical success rates. The spirocyclic building block 7-azaspiro[3.5]nonane-2-carboxylic acid has emerged as a privileged scaffold in this paradigm[1][2]. By providing rigid, orthogonal vectorization of its functional groups, this spirocycle enhances target engagement while mitigating the off-target promiscuity and poor aqueous solubility typically associated with flat pharmacophores.
This technical guide details the physicochemical properties, structural dynamics, pharmacological utility, and validated synthetic handling of this critical intermediate, primarily focusing on its highly utilized N-Boc protected derivative.
Structural Dynamics and Physicochemical Profile
The 7-azaspiro[3.5]nonane core consists of a six-membered piperidine ring spiro-fused to a four-membered cyclobutane ring. This specific topology forces the substituents at the 2-position (carboxylic acid) and 7-position (amine) into highly predictable, divergent 3D vectors in space[2].
The cyclobutane ring introduces a degree of ring strain and puckering. This slightly alters the hybridization of the carbon atoms, subtly shifting the pKa of the attached carboxylic acid compared to standard acyclic aliphatic acids. Meanwhile, the basicity of the piperidine nitrogen remains robust, providing excellent solubility profiles[3]. For practical synthetic applications and bench stability, the compound is predominantly utilized and sourced in its N-Boc protected form[4].
Table 1: Physicochemical Properties of the N-Boc Protected Scaffold
| Property | Value / Description |
| Chemical Name | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid |
| CAS Number | 873924-12-0[4] |
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| Predicted pKa | ~4.5 (Carboxylic Acid) ; ~10.6 (Deprotected Amine)[3] |
| Physical Form | White to Yellow Solid |
| Storage Conditions | 2-8°C, sealed tightly in a dry, well-ventilated area |
Mechanistic Role in Pharmacological Targeting
The unique geometry of the 7-azaspiro[3.5]nonane system has been successfully leveraged across multiple therapeutic domains. By utilizing the orthogonal vectors of the 2- and 7-positions, medicinal chemists can independently tune pharmacokinetics and target binding.
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FAAH Inhibitors (Pain Management): The core was utilized as a primary scaffold to develop PF-04862853, an orally efficacious covalent inhibitor of fatty acid amide hydrolase (FAAH)[1]. The spirocyclic nature provided a remarkable reduction in molecular weight while maintaining favorable CNS drug-like properties compared to earlier iterations[1].
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GPR119 Agonists (Metabolic Disease): Derivatization of the 2-carboxylic acid via amide coupling and the 7-amine via N-capping led to potent GPR119 agonists. These derivatives demonstrated desirable pharmacokinetic profiles and significant glucose-lowering effects in diabetic models[5].
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ASH1L Inhibitors (Epigenetics): Recent structure-based drug design has incorporated the spiro-piperidine moiety to induce critical hydrogen bond formations within the ASH1L binding pocket, demonstrating its utility in oncology and epigenetic modulation[6].
Fig 1. Pharmacological targeting via orthogonal vectors of the 7-azaspiro[3.5]nonane core.
Self-Validating Experimental Protocol: Amide Coupling & Deprotection
As a Senior Application Scientist, I emphasize that robust chemistry requires self-validating protocols. The cyclobutane-bound carboxylic acid at the 2-position is sterically hindered. Standard carbodiimide couplings (e.g., EDC/HOBt) often yield sluggish kinetics and incomplete conversions. The following protocol utilizes HATU, which forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, driving the reaction to completion even with hindered amines[7].
Step-by-Step Methodology
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Substrate Activation: Dissolve 1.0 equivalent of 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration[7]. Cool the reaction vessel to 0 °C to prevent premature degradation of the active ester intermediate.
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Base Addition: Add 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIEA)[7].
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Causality: DIEA is highly sterically hindered and non-nucleophilic. This ensures the base deprotonates the carboxylic acid without competing with the target amine for the activated electrophile.
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Coupling Agent: Add 1.2 equivalents of HATU[7]. Stir for 15 minutes at 0 °C to allow full formation of the active ester.
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Nucleophilic Addition: Add 1.2 equivalents of the target amine (e.g., N,O-dimethylhydroxylamine hydrochloride)[7]. Allow the reaction to gradually warm to room temperature and stir under a nitrogen atmosphere overnight[7].
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In-Process Validation (Crucial): Monitor the reaction via LC-MS. You must observe the complete disappearance of the starting mass (m/z 268.3 [M-H]⁻) and the appearance of the desired product mass. If the starting material persists, the steric bulk of the amine may require gentle heating or a solvent switch to DMF to increase reaction kinetics.
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Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIEA), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Deprotection (Optional): To unmask the 7-amine for subsequent vectorization, treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature[6].
Fig 2. Self-validating amide coupling workflow for 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid.
Conclusion
The 7-azaspiro[3.5]nonane-2-carboxylic acid scaffold exemplifies the power of 3D vectorization in modern drug design. By understanding its physicochemical constraints and employing optimized, sterically tolerant coupling methodologies, researchers can rapidly access novel chemical space with superior ADME properties and highly specific target-engagement profiles.
References
- BLDpharm.873924-12-0 | 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid.
- Sigma-Aldrich.7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid.
- PubMed.Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain.
- PubMed.Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds.
- PubMed.Design, synthesis and biological evaluation of novel 7-azaspiro[3.
- Google Patents.US20100113465A1 - 7-azaspiro[3.5]nonane-7-carboxamide compounds.
- ACS Publications.Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors.
- Guidechem.벤질 2-아미노-7-AZASPIRO[3.5]NONANE-7 ...
Sources
- 1. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 873924-12-0|7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20100113465A1 - 7-azaspiro[3.5]nonane-7-carboxamide compounds - Google Patents [patents.google.com]
